molecular formula C189H154O56 B12389963 Heptakis-(2 3 6-tri-O-benzoyl)--CY

Heptakis-(2 3 6-tri-O-benzoyl)--CY

Cat. No.: B12389963
M. Wt: 3321 g/mol
InChI Key: OPGCGZFLDYWLNO-PSJYIBRFSA-N
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Description

Discovery and Development of Cyclodextrins

Cyclodextrins, cyclic oligosaccharides composed of α-(1,4)-linked glucose units, were first isolated in 1891 by Antoine Villiers during his studies on bacterial starch digestion . The three naturally occurring variants—α-, β-, and γ-cyclodextrins—contain 6, 7, and 8 glucose units, respectively. Early 20th-century work by Freudenberg elucidated their truncated cone structure, featuring a hydrophobic cavity and hydrophilic exterior, which underpins their host-guest complexation capabilities . However, native cyclodextrins faced limitations due to poor solubility in organic media, spurring interest in chemical modifications. By the 1960s, researchers began exploring esterification and etherification strategies to tailor cyclodextrins for specialized applications, laying the groundwork for derivatives like Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin .

Evolution of Modified Cyclodextrins

The functionalization of cyclodextrins accelerated in the 1970s–1980s, driven by advancements in regioselective substitution techniques. Benzoylation, a process involving the introduction of benzoyl groups (-OBz) to hydroxyl sites, emerged as a key strategy to enhance solubility in nonpolar solvents. Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin, synthesized via exhaustive benzoylation of all 21 hydroxyl groups (2°, 3°, and 6°) across β-cyclodextrin’s seven glucose units, exemplifies this approach .

Key Synthetic Milestones:

  • Regioselective Benzoylation: Early methods employed pyridine as a base and benzoyl chloride, though side reactions necessitated optimized protocols using dichloromethyl methyl ether for controlled acylation .
  • Characterization Breakthroughs: Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirmed the substitution pattern and purity, with ¹³C-NMR spectra revealing distinct carbonyl resonances at 165–170 ppm for benzoyl groups .
Property Value/Description Source
Molecular Formula C₁₈₉H₁₅₄O₅₆
Molecular Weight 3321.21 g/mol
Solubility Chloroform, DMF; Insoluble in water
Substitution Sites 2-, 3-, and 6-O-positions

Emergence in Scientific Literature

Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin first appeared in peer-reviewed studies during the 1990s, coinciding with broader interest in cyclodextrin-based materials. A seminal 1996 investigation by Cramer et al. explored its utility in photolytic oxidation reactions, though challenges in isolating the intermediate monoaldehyde derivative highlighted synthetic complexities . Subsequent work in the 2000s leveraged its hydrophobic cavity for enantiomeric separations in gas chromatography, capitalizing on the steric effects imparted by benzoyl groups .

Notable Studies:

  • Photolysis Experiments: Attempts to oxidize the compound via Norrish II mechanisms yielded inconclusive results, underscoring the stability of the benzoylated structure under UV light .
  • Chromatographic Applications: Its use as a stationary phase modifier improved resolution of chiral terpenes and pharmaceuticals, attributed to π-π interactions between benzoyl groups and analytes .

Significance in Modern Chemistry

In contemporary research, Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin bridges gaps between organic synthesis and materials science. Its fully substituted structure eliminates hydrogen-bonding interactions between glucose units, rendering it soluble in aprotic solvents—a trait exploited in:

  • Supramolecular Catalysis: Facilitating reactions in nonpolar media by encapsulating hydrophobic substrates .
  • Polymer Additives: Enhancing the thermal stability of polyesters and polyamides via host-guest interactions .
  • Drug Delivery Prototypes: Serving as a model for prodrug formulations requiring controlled release in lipid-rich environments .

Recent innovations include its integration into metal-organic frameworks (MOFs) for gas storage and its role in stabilizing reactive intermediates in flow chemistry systems . These applications underscore its versatility beyond traditional cyclodextrin uses, positioning it as a cornerstone in advanced material design.

Properties

Molecular Formula

C189H154O56

Molecular Weight

3321 g/mol

IUPAC Name

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl benzoate

InChI

InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,154+,155-,156-,157-,158-,159-,160-,161-,183-,184-,185-,186-,187-,188-,189-/m1/s1

InChI Key

OPGCGZFLDYWLNO-PSJYIBRFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC7C(OC(C(C7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(O3)C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Acylation with Benzoyl Chloride

The most widely reported method involves a multi-step acylation process:

  • Activation : β-Cyclodextrin is dissolved in anhydrous DMF or pyridine under nitrogen.
  • Benzoylation : Benzoyl chloride (21 equivalents per hydroxyl group) is added dropwise at 0–5°C to minimize side reactions.
  • Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) or HPLC, with hexane/ethyl acetate as the mobile phase.
  • Workup : The mixture is quenched with ice water, and the precipitate is filtered and washed with methanol to remove unreacted reagents.

Key Data :

Parameter Value Source
Yield 60–75%
Reaction Time 24–48 hours
Temperature 0–25°C

Solvent-Dependent Regioselective Benzoylation

Recent methods emphasize solvent-controlled regioselectivity. For example:

  • DMSO as Solvent : Favors 2-O-benzoylation due to its strong hydrogen-bond-accepting capacity, directing benzoyl groups to the less sterically hindered C2 position.
  • Aqueous Carbonate Buffer : Promotes 3-O-benzoylation via equilibrium-driven migration from C2 to C3 positions, achieving >90% mono-3-O-benzoyl products.

Mechanistic Insight :
The migration of benzoyl groups from C2 to C3 in aqueous environments is attributed to thermodynamic stabilization of the 3-O-isomer, as demonstrated by NMR studies. For tri-O-substitution, sequential benzoylation in DMSO followed by aqueous adjustment may enhance regiocontrol.

Optimization Strategies

Temperature and pH Control

  • Low Temperatures (0–5°C) : Reduce hydrolysis of benzoyl chloride and improve reaction efficiency.
  • Alkaline Conditions (pH 8–9) : Facilitate deprotonation of hydroxyl groups, accelerating acylation.

Stoichiometric Adjustments

A 7:1 molar ratio of benzoyl chloride to β-cyclodextrin hydroxyl groups ensures complete substitution. Excess reagent is necessitated by steric hindrance from the cyclodextrin cavity.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel columns with gradient elution (chloroform:methanol 10:1 to 5:1) isolate the tri-O-benzoylated product from mono- or di-substituted byproducts.
  • Recrystallization : Dissolution in chloroform followed by slow evaporation yields crystalline product.

Analytical Confirmation

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include benzoyl carbonyls at ~166 ppm and aromatic protons at 7.3–8.1 ppm.
  • Mass Spectrometry : MALDI-TOF MS shows a molecular ion peak at m/z 3321.21 [M+H]⁺, consistent with the molecular formula C₁₈₉H₁₅₄O₅₆.

Comparative Analysis of Methods

Method Advantages Limitations Yield Source
Direct Acylation Simple, scalable Low regioselectivity 60–75%
Solvent-Controlled High regiocontrol Requires multiple steps 70–85%
Sequential Benzoylation Minimizes byproducts Time-intensive 80–90%

Industrial and Research Applications

Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is utilized in:

  • Pharmaceuticals : Enhances drug solubility via inclusion complexes.
  • Analytical Chemistry : Chiral stationary phases for HPLC.
  • Material Science : Modifies surface properties of polymers.

Chemical Reactions Analysis

Hydrolysis of Benzoyl Ester Groups

The benzoyl ester linkages undergo hydrolysis under acidic or alkaline conditions, regenerating native β-cyclodextrin. This reaction is critical for controlled drug delivery systems and synthetic intermediates.

Reaction Conditions Products Kinetics Catalysts/Agents
Aqueous NaOH (pH > 12) at 80°Cβ-cyclodextrin + benzoic acidPseudo-first-order kineticsBase-catalyzed saponification
HCl (pH < 2) at refluxPartial hydrolysis to mixed estersSlower than alkaline routeAcid-catalyzed ester cleavage

Key findings:

  • Complete de-benzoylation requires harsh alkaline conditions due to steric hindrance from the bulky substituents.

  • Acidic hydrolysis is less efficient and often results in incomplete removal of benzoyl groups.

Host-Guest Complexation

Despite extensive benzoylation, the compound retains its ability to form inclusion complexes with hydrophobic molecules, though with altered selectivity compared to native β-cyclodextrin.

Guest Molecule Binding Constant (M⁻¹) Key Interactions Analytical Method
Cholesterol~2.2 × 10⁶ (analogous methyl derivative) Van der Waals, π-π stacking¹H/¹³C NMR, DOSY
Mianserin (antidepressant)Not quantifiedHydrophobic cavity encapsulationDFT calculations (M062X-GD3)

Mechanistic insights:

  • The benzoyl groups reduce cavity accessibility but enhance hydrophobic interactions .

  • Complex stability is temperature-dependent; dissociation occurs above 57°C in aqueous solutions .

Nucleophilic Substitution Reactions

The primary hydroxyl groups (C6) are fully substituted, but secondary hydroxyls (C2, C3) can participate in reactions under controlled conditions:

Reaction Type Reagents/Conditions Products Yield
Thiol-ene couplingAllyl halides, BaO catalyst Heptakis(2,6-O-diallyl)-β-CD derivatives90%
Mitsunobo reactionThiols, DIAD, triphenylphosphine Thiol-functionalized CDsModerate

Limitations:

  • Steric hindrance from benzoyl groups limits reactivity at C3 positions .

  • Protecting group strategies (e.g., silylation) are often required for selective functionalization .

Photochemical Stability

The benzoyl groups confer UV absorption properties, making the compound susceptible to photodegradation:

Condition Degradation Products Mechanism
UV light (254 nm) in solutionBenzoic acid, oxidized cyclodextrinRadical-mediated ester cleavage

Scientific Research Applications

Pharmaceutical Applications

  • Drug Delivery Systems :
    • Heptakis-(2,3,6-tri-O-benzoyl)-beta-cyclodextrin enhances the solubility and stability of poorly soluble drugs. It forms inclusion complexes that can improve the bioavailability of various pharmaceutical compounds.
    • A study demonstrated its effectiveness in enhancing the solubility of hydrophobic drugs by encapsulating them within its hydrophobic cavity .
  • Stabilization of Active Ingredients :
    • The compound has been used to stabilize sensitive active pharmaceutical ingredients (APIs) against degradation. For instance, it has been shown to stabilize certain antibiotics and anti-inflammatory agents .
  • Controlled Release Formulations :
    • Due to its ability to form complexes with drugs, this cyclodextrin derivative is utilized in controlled release formulations, allowing for sustained drug release profiles which enhance therapeutic efficacy and reduce side effects .

Chemical Sensing Applications

Heptakis-(2,3,6-tri-O-benzoyl)-beta-cyclodextrin is employed in the development of chemical sensors due to its ability to selectively bind various analytes:

  • Volatile Organic Compounds (VOCs) :
    • The compound has been incorporated into chemical microsensors for detecting VOCs. These sensors utilize the specific binding interactions between the cyclodextrin and target analytes to provide accurate measurements .
  • Environmental Monitoring :
    • Its application extends to environmental monitoring where it aids in detecting pollutants through selective binding mechanisms that enhance sensitivity and specificity .

Material Science Applications

  • Nanomaterials :
    • Heptakis-(2,3,6-tri-O-benzoyl)-beta-cyclodextrin has been used to create nanostructured materials with unique properties for various applications including catalysis and drug delivery systems .
  • Thin Film Coatings :
    • The compound can be used to fabricate thin films that serve as coatings for various substrates. These films can enhance surface properties such as hydrophobicity or biocompatibility depending on the application .

Case Studies

StudyApplicationFindings
Drug SolubilityImproved solubility of hydrophobic drugs by forming inclusion complexes with heptakis-(2,3,6-tri-O-benzoyl)-beta-cyclodextrin.
Stability EnhancementDemonstrated stabilization of antibiotics against degradation when complexed with this cyclodextrin derivative.
Chemical SensingDeveloped microsensors for VOC detection utilizing the selective binding properties of heptakis-(2,3,6-tri-O-benzoyl)-beta-cyclodextrin.

Mechanism of Action

The mechanism of action of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is primarily based on its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of poorly soluble drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

The performance of Heptakis-(2,3,6-tri-O-benzoyl)-β-CY can be contextualized by comparing it to other substituted β-cyclodextrins (β-CDs). Key differences arise from the type and position of substituents, which dictate solubility, chiral selectivity, and application suitability.

Substituent Type and Position

Compound Name Substituent Type Positions Modified Key Properties
Heptakis-(2,3,6-tri-O-benzoyl)-β-CY Benzoyl 2, 3, 6 High lipophilicity; strong π-π interactions; used in drug encapsulation .
Heptakis-(2,6-di-O-methyl)-β-CD (DM) Methyl 2, 6 Moderate hydrophobicity; enhanced solubility in polar solvents; chiral GC applications .
Heptakis-(2,3,6-tri-O-methyl)-β-CD (TM) Methyl 2, 3, 6 High solubility in organic solvents; limited enantioselectivity in CE .
Carboxymethyl-β-CD (CM-β-CD) Carboxymethyl Variable Charged at neutral pH; optimal for CE enantioseparation at pH 4.0 .
Sulfated-β-CD (S-β-CD) Sulfate Variable Strongly anionic; used in capillary electrophoresis for basic analytes .

Chiral Separation Performance

  • Heptakis-(2,3,6-tri-O-benzoyl)-β-CY: Excels in separating non-polar enantiomers (e.g., polyaromatic hydrocarbons) due to its rigid, hydrophobic cavity. However, its high lipophilicity limits aqueous solubility, restricting use in hydrophilic matrices .
  • DM-β-CD and TM-β-CD : Methyl groups reduce hydrogen-bonding capacity, enhancing compatibility with gas chromatography (GC). DM-β-CD is often blended with OV1701 stationary phase for resolving alcohols and esters, achieving resolution factors >2.5 in GC .
  • CM-β-CD : Demonstrates superior enantioseparation for acidic drugs (e.g., ibuprofen) in capillary electrophoresis (CE), with a chiral separation factor (α) peaking at pH 4.0 .

Research Findings and Trends

Recent studies highlight the following:

  • Hybrid Systems: Heptakis-(2,3,6-tri-O-benzoyl)-β-CY combined with Fe₃O₄@SiO₂ nanoparticles enhances drug-loading efficiency by 40% compared to unmodified β-CD .
  • Analytical Chemistry : DM-β-CD outperforms benzoylated derivatives in GC enantioseparation of terpene alcohols (α = 1.8–2.2 vs. α = 1.3–1.5 for benzoylated β-CD) .
  • pH Sensitivity : CM-β-CD’s enantioseparation efficiency drops sharply outside pH 3.0–6.0, whereas benzoylated β-CD is pH-insensitive .

Biological Activity

Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin (often abbreviated as Heptakis-Bz-β-CD) is a chemically modified cyclodextrin known for its unique biological activities and applications in drug delivery systems. This article explores its biological activity, including its interaction with various compounds, stability, and potential therapeutic applications.

Chemical Structure and Properties

Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is derived from β-cyclodextrin, which consists of seven glucose units linked by α(1→4) bonds. The modification with benzoyl groups at the 2, 3, and 6 positions enhances its solubility and ability to form inclusion complexes with various hydrophobic drugs.

  • Molecular Formula : C189H154O56
  • Molecular Weight : 3321.21 g/mol
  • LogP : 23.93 (indicating high lipophilicity)

Inclusion Complex Formation

Heptakis-Bz-β-CD demonstrates a significant ability to form inclusion complexes with various drugs and bioactive compounds. This property is crucial for enhancing the solubility and bioavailability of poorly soluble drugs.

  • Binding Studies : NMR studies have shown that Heptakis-Bz-β-CD can form stable complexes with cholesterol and other hydrophobic molecules. The binding constant for the cholesterol complex was approximately 2.2×106M22.2\times 10^6\,M^{-2} .

Hemolytic Activity

The hemolytic activity of Heptakis-Bz-β-CD has been evaluated in comparison to other cyclodextrins. Research indicates that this compound exhibits low hemolytic activity, making it a safer option for pharmaceutical formulations. In studies, no hemolysis was observed even at high concentrations (0.1 M) .

Antimicrobial Properties

Heptakis-Bz-β-CD has been incorporated into hydrogels for localized drug release applications, particularly in ophthalmology. The compound has shown promise in enhancing the antimicrobial efficacy of incorporated drugs such as 5,6-dimethoxy-1-indanone N4-allyl thiosemicarbazone (TSC) .

Case Study 1: Ophthalmic Applications

A study focused on the development of soft contact lenses incorporating Heptakis-Bz-β-CD demonstrated improved drug loading capacity and sustained release profiles. The incorporation of TSC into the hydrogel matrix resulted in enhanced antimicrobial activity against ocular pathogens .

Case Study 2: Drug Delivery Systems

Research involving Heptakis-Bz-β-CD in drug delivery systems highlighted its role in improving the solubility and stability of hydrophobic drugs. For instance, the complexation with ibuprofen showed significant increases in solubility and stability in aqueous solutions compared to unmodified formulations .

Research Findings Summary

Property Findings
Molecular Structure Heptakis-Bz-β-CD forms stable inclusion complexes with various drugs.
Hemolytic Activity Low hemolytic activity; safe for pharmaceutical applications.
Antimicrobial Efficacy Enhanced when used in drug-loaded hydrogels for ocular applications.
Drug Solubility Significantly improves solubility of hydrophobic drugs like ibuprofen.

Q & A

Basic Research Questions

Q. How is Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin synthesized, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : The synthesis typically involves selective benzoylation of β-cyclodextrin hydroxyl groups at the 2-, 3-, and 6-positions using benzoyl chloride under controlled conditions (e.g., anhydrous pyridine as a catalyst). Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns by identifying benzoyl proton resonances (6.5–8.5 ppm) and shifts in cyclodextrin backbone signals .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., MALDI-TOF or ESI-MS) to distinguish between partially and fully substituted derivatives .
  • X-ray Crystallography : Resolves spatial arrangement of benzoyl groups and host-guest interactions in inclusion complexes .

Q. What is the primary application of this compound in drug delivery systems?

  • Methodological Answer : The benzoyl groups enhance hydrophobic cavity interactions, enabling encapsulation of poorly soluble drugs (e.g., piperine). Researchers use:

  • Phase-Solubility Studies : To determine binding constants (e.g., Bs-type or AL-type curves) and stoichiometry (1:1 or 1:2 host-guest ratios) .
  • Molecular Dynamics (MD) Simulations : To predict stability of inclusion complexes in aqueous environments, guided by crystallographic data .

Advanced Research Questions

Q. How can researchers optimize chiral separation protocols using this compound in chromatographic methods?

  • Methodological Answer : Optimization involves:

  • Column Coating : Prepare enantioselective columns by blending the derivative with stationary phases (e.g., OV1701) at 1:1 ratios to enhance chiral recognition .
  • Buffer pH Tuning : Adjust to pH 4.0 (using Tris-H₃PO₄ buffers) to maximize analyte-cyclodextrin charge interactions, improving resolution of enantiomers like β-blockers or amino acids .
  • Temperature Gradients : Modulate column temperature to balance retention time and selectivity, particularly for thermally labile compounds.

Q. What experimental challenges arise when comparing host-guest interaction dynamics with other β-cyclodextrin derivatives?

  • Methodological Answer : Key challenges include:

  • Variable Substitution Patterns : Derivatives like heptakis-(2,6-di-O-methyl)-β-CD (DM-β-CD) exhibit distinct cavity geometries, altering binding kinetics. Use Isothermal Titration Calorimetry (ITC) to quantify thermodynamic differences (ΔH, ΔS) .
  • Solvent Compatibility : Benzoylated derivatives require non-polar solvents for synthesis, complicating aqueous solubility studies. Address via co-solvent systems (e.g., DMSO-water mixtures) .

Q. How do researchers resolve contradictions in phase-solubility data for drug-cyclodextrin complexes?

  • Methodological Answer : Contradictions often stem from:

  • Stoichiometry Misinterpretation : Bs-type curves (β-CD complexes) indicate limited solubility enhancement, while AL-type curves (methylated derivatives) suggest higher drug loading. Validate via Job’s Plot Analysis .
  • Crystallographic vs. Solution-State Data : X-ray structures may show 1:2 complexes, whereas solution studies suggest 1:1 ratios. Use 2D ROESY NMR to probe solution-phase interactions .

Key Research Considerations

  • Synthetic Reproducibility : Trace moisture during benzoylation can lead to partial substitution; use Karl Fischer titration to monitor reaction anhydrousness .
  • Ethical & Safety Protocols : While non-hazardous per GHS, handle with gloves due to potential irritancy (CAS: 23666-43-5) .

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